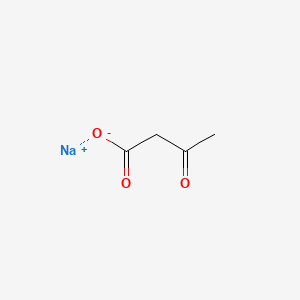

Sodium acetoacetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

623-58-5 |

|---|---|

Molecular Formula |

C4H6NaO3 |

Molecular Weight |

125.08 g/mol |

IUPAC Name |

sodium;3-oxobutanoate |

InChI |

InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |

InChI Key |

NTXFWAVCYJWUCY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)CC(=O)O.[Na] |

Other CAS No. |

623-58-5 |

Related CAS |

541-50-4 (Parent) |

Synonyms |

3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Acetoacetate in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Acetoacetate, a primary ketone body, serves as a crucial alternative energy source during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Produced predominantly in the liver from the breakdown of fatty acids, acetoacetate and its reduced form, D-β-hydroxybutyrate (BHB), are transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, to be utilized for energy production.[3][4][5] Beyond its role as a metabolic fuel, emerging evidence highlights acetoacetate's function as a signaling molecule, influencing cellular processes like muscle regeneration and glucose metabolism.[5][6] This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted roles of acetoacetate in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development applications.

Synthesis of Acetoacetate (Ketogenesis)

Ketogenesis is the metabolic pathway responsible for the production of ketone bodies.[4] This process occurs primarily within the mitochondria of liver cells (hepatocytes) and is upregulated in response to low carbohydrate availability and increased fatty acid breakdown.[4][7]

The core steps are as follows:

-

Thiolase Reaction: Two molecules of acetyl-CoA, primarily derived from the β-oxidation of fatty acids, are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[4][8]

-

HMG-CoA Synthesis: A third molecule of acetyl-CoA combines with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This irreversible step is catalyzed by HMG-CoA synthase and is the rate-limiting step in ketogenesis.[9][10][11][12]

-

Acetoacetate Formation: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and one molecule of acetyl-CoA.[4][7]

The regulation of ketogenesis is tightly controlled by hormonal signals. Low insulin and high glucagon levels promote the release of free fatty acids from adipose tissue, providing the necessary substrate for β-oxidation and subsequent ketone body synthesis.[9][13]

Metabolic Fates of Acetoacetate

Once synthesized in the liver, acetoacetate has three primary metabolic fates:[5]

-

Reduction to D-β-hydroxybutyrate (BHB): The majority of acetoacetate is reversibly reduced to BHB by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is dependent on the mitochondrial NADH/NAD+ ratio. BHB is the most abundant circulating ketone body and is more chemically stable than acetoacetate, making it the preferred form for transport in the blood.[5][12]

-

Spontaneous Decarboxylation to Acetone: Acetoacetate is an unstable β-keto acid and can spontaneously (non-enzymatically) decarboxylate to form acetone.[5] This process is a minor pathway but increases with high levels of acetoacetate. Acetone is largely excreted via the lungs, contributing to the characteristic "keto breath" of individuals in ketosis.[5]

-

Transport to Extrahepatic Tissues: Both acetoacetate and BHB are released from the liver into the bloodstream and transported to peripheral tissues—such as the brain, heart, and skeletal muscle—to be used as fuel.[4][5] They cross the blood-brain barrier, providing a vital energy source for the brain when glucose is scarce.[5][8]

Utilization of Acetoacetate (Ketolysis)

Ketolysis is the process by which ketone bodies are broken down to generate energy. It occurs in the mitochondria of extrahepatic tissues. Notably, the liver cannot utilize the ketone bodies it produces because it lacks the key enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT).[14][15][16][17]

The steps of ketolysis are as follows:

-

Conversion of BHB to Acetoacetate: If the cell takes up BHB, it is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase, generating a molecule of NADH.[14]

-

Acetoacetyl-CoA Formation: Acetoacetate is activated by the transfer of a Coenzyme A (CoA) group from succinyl-CoA. This reaction, catalyzed by SCOT, forms acetoacetyl-CoA and succinate. This is the rate-limiting step for ketone body utilization.[11][18]

-

Acetyl-CoA Generation: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA.[14][16]

The resulting acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle to be oxidized for ATP production.[4]

Acetoacetate as a Signaling Molecule

Beyond its function as an energy substrate, acetoacetate is recognized as a signaling metabolite with pleiotropic effects.[5][19] Research has indicated that AcAc may:

-

Promote Muscle Regeneration: Studies in mice suggest that acetoacetate promotes the proliferation and regeneration of muscle satellite cells, leading to recovered muscle strength and integrity.[5][6]

-

Regulate Glucose Metabolism: Acetoacetate can reduce the rate of glucose uptake and glycolysis in skeletal muscle, which may contribute to a glycogen-sparing effect during exercise.[5]

-

Interact with Receptors: Recent findings have identified acetoacetate as an agonist for the short-chain fatty acid receptor GPR43, implying a role in the regulation of lipid metabolism and inflammation.[6]

These signaling functions highlight a complex role for acetoacetate in metabolic homeostasis that extends beyond simple energy provision.

Quantitative Data on Acetoacetate Metabolism

The metabolic impact of acetoacetate has been quantified in various experimental models. The following tables summarize key data from the literature.

Table 1: ATP Yield from Ketone Body Oxidation

| Ketone Body | Net ATP Yield per Molecule | Source |

|---|---|---|

| Acetoacetate | ~22 ATP | [17] |

| D-β-hydroxybutyrate | ~26 ATP (includes NADH from initial oxidation) | [16] |

Note: ATP yields can vary slightly depending on the specific shuttle mechanisms used for NADH.

Table 2: Contribution of Acetoacetate to Lipogenesis in AS-30D Hepatoma Cells

| Condition | Precursor for Acetyl-CoA (Lipogenesis) | Source |

|---|---|---|

| Glucose only | Glucose: 65% | [20][21] |

| Glucose + 5 mM Acetoacetate | Acetoacetate: 85% | [20][21] |

| Glucose: 2% | [20][21] |

This demonstrates the preferential use of acetoacetate over glucose for lipid synthesis in these cancer cells.

Table 3: Effects of D-BHB Infusion on ¹¹C-Acetoacetate Metabolism in Healthy Humans

| Organ/Condition | Parameter | Change with D-BHB Infusion | Source |

|---|---|---|---|

| Kidney (Fasted) | Oxidative Metabolism (k₂) | +30% | [22] |

| Kidney (Fed) | Oxidative Metabolism (k₂) | +37% | [22] |

| Right Ventricle (Fasted) | Oxidative Metabolism | +52% | [22] |

Data from PET imaging studies show that exogenous BHB enhances the oxidative metabolism of acetoacetate.

Experimental Protocols

The study of acetoacetate metabolism relies on a variety of sophisticated techniques. Below are detailed methodologies for key experimental approaches.

Protocol 1: Isotopic Tracer Studies for Quantifying Acetoacetate Metabolism

This method uses stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C) to trace the metabolic fate of acetoacetate and related substrates.

Objective: To quantify the contribution of acetoacetate to various metabolic pathways, such as the TCA cycle and lipogenesis.

Methodology:

-

Cell Culture: AS-30D hepatoma cells are incubated in a medium containing a specific concentration of glucose (e.g., 5 mM).[20]

-

Tracer Incubation: A known concentration of labeled acetoacetate (e.g., 5 mM [3-¹⁴C]acetoacetate or [U-¹³C₄]acetoacetate) is added to the incubation medium.[20][21]

-

Metabolite Extraction: After a defined incubation period, the reaction is stopped, and metabolites are extracted from the cells and the medium.

-

Analysis:

-

For ¹⁴C tracers, the production of ¹⁴CO₂ is measured using a scintillation counter to assess oxidation rates. The incorporation of ¹⁴C into lipids is measured to quantify lipogenesis.[20][21]

-

For ¹³C tracers, metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the pattern and extent of ¹³C labeling in downstream products (e.g., TCA cycle intermediates, fatty acids).[20][21]

-

-

Data Interpretation: Isotopomer analysis is used to calculate the relative flux of acetoacetate through different metabolic pathways.[20]

Protocol 2: Measurement of Insulin-Stimulated Glucose Uptake

Objective: To determine the effect of acetoacetate on basal and insulin-stimulated glucose uptake in skeletal muscle cells.

Methodology:

-

Cell Culture: L6 myotubes are cultured to differentiation.

-

Pre-incubation: Cells are pre-incubated in a medium containing different substrates: glucose only, acetoacetate, or D-β-hydroxybutyrate for a specified time (e.g., 24 hours).

-

Insulin Stimulation: A subset of cells from each condition is stimulated with insulin (e.g., 100 nM) for a short period (e.g., 20 minutes).

-

Glucose Uptake Assay: The medium is replaced with a solution containing 2-deoxy-[³H]-glucose (a radiolabeled glucose analog).

-

Lysis and Scintillation Counting: After the uptake period, cells are washed and lysed. The radioactivity within the cell lysate is measured using a scintillation counter.[23]

-

Data Normalization: Radioactivity counts are normalized to the total protein content in each sample, and results are expressed as pmol of 2-deoxyglucose per minute per mg of protein.[23]

Protocol 3: Positron Emission Tomography (PET) for In Vivo Ketone Metabolism

Objective: To non-invasively quantify the uptake and oxidative metabolism of acetoacetate in specific organs (e.g., heart, kidney) in vivo.

Methodology:

-

Tracer Synthesis: Acetoacetate is labeled with a short-lived positron-emitting isotope, typically Carbon-11 (¹¹C), to create ¹¹C-acetoacetate.

-

Subject Preparation: Healthy human subjects are studied under different metabolic conditions (e.g., fasted, fed, post-BHB drink).

-

Tracer Injection and PET Scan: ¹¹C-acetoacetate is administered intravenously, and dynamic PET imaging of the target organ is performed for a set duration (e.g., 15-60 minutes).[22]

-

Blood Sampling: Arterial blood samples are taken throughout the scan to measure the concentration of the tracer and its metabolites (e.g., ¹¹C-CO₂) in the blood, which serves as the input function for kinetic modeling.[22]

-

Kinetic Modeling: Time-activity curves (TACs) are generated from the PET images. These curves, along with the arterial input function, are fitted to a compartmental model (e.g., a one-tissue, two-compartment model for the heart) to derive quantitative parameters.[22]

-

Parameter Estimation: Key kinetic parameters are calculated, including:

-

K₁: The rate of tracer uptake from blood into the tissue.

-

k₂: The rate of tracer clearance from the tissue, representing oxidative metabolism.[22]

-

Conclusion and Future Directions

Sodium acetoacetate is a pivotal molecule in metabolic regulation, acting as both a highly efficient fuel source and a sophisticated signaling agent. Its synthesis in the liver and utilization in peripheral tissues provide a critical lifeline for the brain and other organs during periods of glucose limitation. The quantitative data and experimental methodologies presented in this guide underscore the dynamic and preferential use of acetoacetate in various cellular contexts.

For drug development professionals, understanding the intricacies of acetoacetate metabolism is paramount. Targeting enzymes in the ketogenic or ketolytic pathways could offer therapeutic strategies for metabolic disorders, neurodegenerative diseases, and certain cancers that exhibit altered ketone body metabolism.[6][19] The emerging signaling roles of acetoacetate open new avenues for research, suggesting that its benefits may extend beyond simple caloric provision to include the direct modulation of cellular health and function. Further investigation into these signaling pathways will be crucial for fully harnessing the therapeutic potential of acetoacetate and ketogenic metabolic strategies.

References

- 1. fiveable.me [fiveable.me]

- 2. labtestsguide.com [labtestsguide.com]

- 3. ruled.me [ruled.me]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ketone.com [ketone.com]

- 6. Acetoacetic acid | 541-50-4 | Benchchem [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. perfectketo.com [perfectketo.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 18. ihmc.us [ihmc.us]

- 19. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of acetoacetate metabolism in AS-30D hepatoma cells with 13C and 14C isotopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of acetoacetate metabolism in AS-30D hepatoma cells with 13C and 14C isotopic techniques [scite.ai]

- 22. Cardiorenal ketone metabolism in healthy humans assessed by 11C-acetoacetate PET: effect of D-β-hydroxybutyrate, a meal, and age - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Physical Characteristics of Crystalline Sodium Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium acetoacetate (IUPAC name: sodium 3-oxobutanoate), with the CAS number 623-58-5, is the sodium salt of acetoacetic acid. It serves as a key metabolite in ketogenic pathways and is a versatile intermediate in organic synthesis. For researchers in drug development and various scientific fields, a thorough understanding of its physical characteristics is essential for handling, formulation, and quality control. This guide provides a summary of the available data on the physical properties of crystalline this compound, alongside generalized experimental protocols for its characterization. Due to the limited availability of in-depth experimental studies in peer-reviewed literature, some of the presented data is sourced from chemical suppliers, and the experimental protocols are based on standard analytical techniques for crystalline organic salts.

Quantitative Physical Data

The physical properties of crystalline this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be due to variations in purity or analytical methods.

| Property | Value | Source(s) |

| Chemical Formula | C₄H₅NaO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 124.07 g/mol | --INVALID-LINK--[1][2] |

| Appearance | White to off-white crystalline powder | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Melting Point | 200-203 °C | --INVALID-LINK--[3] |

| 239-244 °C | --INVALID-LINK--[5] | |

| Solubility | Good solubility in water | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| CAS Number | 623-58-5 | --INVALID-LINK--[1] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, crystallization, and characterization of this compound. These protocols are based on standard chemical and analytical techniques, as specific literature on this compound is scarce.

A common method for the synthesis of a sodium salt of a β-keto acid involves the reaction of the corresponding ester with a sodium base, followed by hydrolysis.

Objective: To synthesize and crystallize this compound from ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and filter paper

-

Vacuum flask

-

Schlenk line or inert atmosphere setup (optional)

Methodology:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetoacetate dropwise to the cooled solution with continuous stirring.

-

Formation of the Sodium Salt of Ethyl Acetoacetate: After the addition is complete, allow the mixture to stir at room temperature for several hours. The sodium salt of ethyl acetoacetate will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Hydrolysis and Crystallization: Dissolve the dried sodium salt of ethyl acetoacetate in a minimum amount of cold deionized water. The ester will hydrolyze to form this compound. Slow evaporation of the solvent at room temperature or controlled cooling can be used to induce crystallization.

-

Final Product: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

XRD is the primary technique for determining the crystal structure of a solid.

Objective: To determine the crystal system, space group, and unit cell dimensions of crystalline this compound.

Instrumentation:

-

Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample holder (zero-background sample holder is preferred).

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle to ensure random orientation of the crystallites.

-

Data Collection: Mount the powdered sample onto the sample holder. Set the diffractometer to scan over a 2θ range (e.g., 5° to 80°) with a step size of 0.02° and a suitable scan speed.

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks corresponding to the crystal lattice planes.

-

The positions and intensities of these peaks are unique to the crystal structure.

-

Use indexing software to determine the unit cell parameters from the peak positions.

-

Further analysis using Rietveld refinement can provide detailed structural information, including atomic positions.

-

Objective: To characterize the functional groups and molecular structure of crystalline this compound using Fourier-Transform Infrared (FTIR) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy.

A. FTIR Spectroscopy

Methodology:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Collection: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups. Expected peaks include:

-

~1715 cm⁻¹ (C=O stretch of the ketone)

-

~1580-1650 cm⁻¹ (asymmetric COO⁻ stretch of the carboxylate)

-

~1400-1450 cm⁻¹ (symmetric COO⁻ stretch of the carboxylate)

-

C-H stretching and bending vibrations.

-

B. Solid-State NMR (ssNMR) Spectroscopy

Methodology:

-

Sample Preparation: Pack the crystalline this compound into a zirconia rotor.

-

Data Collection: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra on a solid-state NMR spectrometer.

-

Interpretation: The resulting spectrum will show distinct peaks for each chemically non-equivalent carbon atom in the solid state. Expected chemical shifts would be approximately:

-

~200-210 ppm (ketone carbonyl carbon)

-

~170-180 ppm (carboxylate carbon)

-

~50-60 ppm (methylene carbon, -CH₂-)

-

~20-30 ppm (methyl carbon, -CH₃) The exact peak positions and linewidths can provide information about the local environment and crystallinity of the sample.

-

Objective: To evaluate the thermal stability and phase transitions of crystalline this compound.

A. Differential Scanning Calorimetry (DSC)

Methodology:

-

Accurately weigh a small amount (2-5 mg) of the crystalline sample into an aluminum DSC pan and seal it.

-

Place the pan in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization.

B. Thermogravimetric Analysis (TGA)

Methodology:

-

Place a slightly larger amount (5-10 mg) of the sample into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The TGA curve will plot the percentage of mass loss versus temperature, indicating the decomposition temperature and the presence of any volatile components like water of hydration.

Conclusion

This technical guide provides a consolidated overview of the known physical characteristics of crystalline this compound and outlines the standard experimental protocols for its comprehensive analysis. While there is a foundation of data from chemical suppliers, there is a clear need for more detailed, peer-reviewed research to establish definitive values for its physical properties, including its crystal structure and solubility profile. The generalized methodologies presented here offer a roadmap for researchers to perform such characterizations, which are crucial for the application of this compound in pharmaceutical development and other scientific disciplines.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Sodium Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetoacetate, the sodium salt of the ketone body acetoacetate, is a molecule of significant interest in metabolic research and potential therapeutic applications. Understanding its stability and degradation profile is paramount for its accurate handling, formulation, and application in research and drug development. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways, factors influencing its stability, and methodologies for its analysis. Quantitative data from available literature is summarized, and detailed experimental protocols for stability assessment are outlined.

Introduction

Acetoacetate is one of the three ketone bodies produced in the liver during periods of low glucose availability and serves as an alternative energy source for various tissues, including the brain. This compound, as a more stable salt form, is often utilized in research settings. However, being a β-keto acid derivative, it is inherently prone to degradation, primarily through decarboxylation. This instability presents challenges in its storage, formulation, and analytical characterization. This guide aims to provide a detailed understanding of the chemical stability and degradation of this compound to aid researchers and drug development professionals in its effective utilization.

Chemical Properties and Stability Overview

This compound is a hygroscopic, white to off-white powder. Its stability is significantly influenced by environmental factors such as temperature, pH, and the presence of moisture. The primary degradation pathway for acetoacetate is decarboxylation, which is catalyzed by heat and is highly dependent on the pH of the environment.

Degradation Pathways

The principal degradation pathway for this compound is decarboxylation, leading to the formation of acetone and carbon dioxide. This reaction is particularly relevant in aqueous solutions.

Decarboxylation

The decarboxylation of the acetoacetate anion is a well-documented process. The rate of this reaction is significantly influenced by the pH of the solution. The protonated form, acetoacetic acid, decarboxylates much more rapidly than the acetoacetate anion.

-

Acetoacetic Acid (Acidic pH): In acidic conditions, the equilibrium shifts towards the formation of acetoacetic acid, which readily undergoes decarboxylation. The half-life of acetoacetic acid in water at 37°C is approximately 140 minutes.[1]

-

Acetoacetate Anion (Neutral to Basic pH): The anionic form is considerably more stable. In its basic form, the half-life of acetoacetate in water at 37°C is about 130 hours.[1]

The activation energy for the decarboxylation of the acetoacetic acid is 23.7 kcal/mol, while for the acetoacetate anion, it is 22.9 kcal/mol.[2][3] The significant difference in the reaction rates is attributed to entropy effects.[2][3]

Factors Influencing Stability

The stability of this compound is a critical consideration for its practical use. Several factors can accelerate its degradation.

pH

As detailed above, pH is a critical factor. Solutions of this compound are more stable at neutral to slightly alkaline pH, where the compound exists predominantly as the acetoacetate anion. Acidic conditions promote the formation of the less stable acetoacetic acid, leading to rapid decarboxylation.

Temperature

Elevated temperatures significantly increase the rate of decarboxylation. Therefore, it is recommended to store this compound, both in solid form and in solution, at low temperatures to minimize degradation. For long-term storage, temperatures of -20°C are often recommended.

Moisture

This compound is hygroscopic and should be protected from moisture. The presence of water can facilitate hydrolytic degradation and also create an aqueous environment where pH-dependent decarboxylation can occur, especially if acidic impurities are present.

Light

While specific photostability data for this compound is limited, it is generally good practice to protect all chemicals from light to prevent photochemical degradation.

Quantitative Stability Data

Quantitative data on the stability of this compound is sparse in the literature. The most well-characterized aspect is the decarboxylation kinetics in aqueous solution.

| Parameter | Condition | Value | Reference |

| Half-life of Acetoacetic Acid | 37°C in water | 140 minutes | [1] |

| Half-life of Acetoacetate Anion | 37°C in water | 130 hours | [1] |

| Activation Energy (Acid) | Aqueous solution | 23.7 kcal/mol | [2][3] |

| Activation Energy (Anion) | Aqueous solution | 22.9 kcal/mol | [2][3] |

Table 1. Kinetic Parameters for the Decarboxylation of Acetoacetate.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.

Forced Degradation Protocol

This protocol outlines a general approach for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

HPLC system with UV or Mass Spectrometric (MS) detector

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent).

-

Hydrolytic Degradation:

-

Acidic Hydrolysis: Add 0.1 N HCl to the stock solution to achieve a final concentration of 0.01 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Add 0.1 N NaOH to the stock solution to achieve a final concentration of 0.01 N NaOH. Incubate under the same conditions as acidic hydrolysis.

-

Neutral Hydrolysis: Mix the stock solution with water and incubate under the same conditions.

-

-

Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep the solution at room temperature for a defined period, protected from light.

-

Thermal Degradation:

-

Solid State: Place a known amount of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

-

Solution State: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.

-

-

Photolytic Degradation:

-

Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to quantify the remaining this compound and to detect and quantify any degradation products.

-

Analytical Methodologies

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common technique. A mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol can be used. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, for greater specificity and identification of degradation products, a mass spectrometer.

-

Gas Chromatography (GC): GC can be employed to quantify the volatile degradation product, acetone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of unknown degradation products.

Storage and Handling Recommendations

Based on its stability profile, the following storage and handling recommendations are advised for this compound:

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended.

-

Handling: Minimize exposure to atmospheric moisture. When preparing solutions, use buffers with a pH in the neutral to slightly alkaline range to enhance stability. Prepare solutions fresh and use them promptly, or store them at low temperatures for short periods.

Conclusion

This compound is an inherently unstable compound, with its primary degradation pathway being pH-dependent decarboxylation. Its stability is significantly influenced by temperature and the presence of moisture. For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential for obtaining reliable experimental results and for the development of stable formulations. The implementation of robust analytical methods and carefully designed stability studies are critical for characterizing the degradation profile and ensuring the quality and integrity of this compound in its various applications. Further research is warranted to explore other potential degradation pathways under oxidative and photolytic stress and to quantify the stability of this compound in the solid state.

References

Exploring the Antimicrobial Potential of Sodium Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium acetoacetate, a sodium salt of the ketone body acetoacetate, has been a compound of interest primarily in the context of metabolic studies. However, emerging research into the antimicrobial properties of related short-chain fatty acids and their salts suggests a potential, yet largely unexplored, role for this compound as an antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial potential of acetoacetate and its derivatives, offering a scientific basis for future research into this compound. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols for antimicrobial susceptibility testing, and explores potential mechanisms of action and their associated signaling pathways.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Short-chain fatty acids and their salts have long been recognized for their preservative and antimicrobial properties. While the antimicrobial activities of compounds like sodium acetate and sodium diacetate are well-documented, the potential of this compound remains an area of nascent interest. Acetoacetate itself, along with its ethyl ester, has demonstrated inhibitory effects against bacterial growth and biofilm formation.[1][2] This guide aims to consolidate the existing knowledge on related compounds to provide a framework for investigating the antimicrobial efficacy of this compound.

Quantitative Antimicrobial Data of Acetoacetate and its Derivatives

Direct quantitative data on the antimicrobial activity of this compound is not extensively available in current literature. However, studies on acetoacetate, ethyl acetoacetate, and sodium diacetate provide valuable insights into the potential efficacy.

Table 1: Inhibitory Concentrations of Acetoacetate and its Derivatives against Various Microorganisms

| Compound | Microorganism | Measurement | Concentration | Reference |

| Acetoacetate (AAA) | Cronobacter sakazakii | IC50 | 20 - 24 mg/mL | [2] |

| Acetoacetate (AAA) | Serratia marcescens | IC50 | 24 - 35 mg/mL | [2] |

| Acetoacetate (AAA) | Yersinia enterocolitica (37°C) | IC50 | 11 - 14 mg/mL | [2] |

| Ethyl Acetoacetate (EAA) | Cronobacter sakazakii, Serratia marcescens, Yersinia enterocolitica | IC50 | 0.31 - 5.6 mg/mL | [1] |

| Sodium Diacetate | Saccharomyces cerevisiae (10¹ cells/mL) | MIC | 156 ppm | [3] |

| Sodium Diacetate | Saccharomyces cerevisiae (10² cells/mL) | MIC | 313 ppm | [3] |

| Sodium Diacetate | Saccharomyces cerevisiae (10³ cells/mL) | MIC | 1250 ppm | [3] |

| Sodium Diacetate | Saccharomyces cerevisiae (10⁵ cells/mL) | MIC | 5000 ppm | [3] |

| Sodium Diacetate | Candida krusei (10¹ cells/mL) | MIC | 625 ppm | [3] |

| Sodium Diacetate | Candida krusei (10² cells/mL) | MIC | 1250 ppm | [3] |

| Sodium Diacetate | Candida krusei (10³ cells/mL) | MIC | 2500 ppm | [3] |

| Sodium Diacetate | Candida krusei (10⁵ cells/mL) | MIC | 5000 ppm | [3] |

| Sodium Diacetate | Leuconostoc mesenteroides (10² bacteria/mL) | MIC | 2500 ppm | [3] |

| Sodium Diacetate | Leuconostoc mesenteroides (10⁴ bacteria/mL) | MIC | 5000 ppm | [3] |

| Sodium Diacetate | Lactobacillus delbrueckii (10² bacteria/mL) | MIC | 2500 ppm | [3] |

Potential Mechanisms of Antimicrobial Action

The precise antimicrobial mechanism of this compound is yet to be elucidated. However, based on related compounds, several potential mechanisms can be hypothesized.

-

Disruption of Cell Membrane Integrity: Like other organic acids, acetoacetate may disrupt the cell membrane of microorganisms, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Metabolic Pathways: Acetoacetate could interfere with essential metabolic pathways within the microbial cell. The growth-inhibitory effect of acetate is partially due to the perturbation of acetyl-phosphate (Ac∼P) levels, a key signaling metabolite.[4] A similar mechanism could be at play with acetoacetate.

-

Downregulation of Virulence Factors: Studies on acetoacetate have shown a reduction in the mRNA transcripts of virulence genes in Yersinia enterocolitica, including those responsible for flagellar master regulation, invasion, and adhesion.[1]

Proposed Signaling Pathway for Acetoacetate's Effect on Bacterial Virulence

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of acetoacetate based on its observed effects on gene expression in Yersinia enterocolitica.

Experimental Protocols for Assessing Antimicrobial Potential

The following are detailed methodologies adapted from standard antimicrobial susceptibility testing protocols that can be employed to evaluate the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Micropipettes and sterile tips

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate sterile broth.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antimicrobial agent).

-

Well 12 will serve as the sterility control (broth only, no inoculum).

-

-

Inoculation:

-

Prepare a microbial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).

-

Interpretation: The MIC is the lowest concentration of this compound in a well that shows no visible growth (turbidity). This can be assessed visually or by using a microplate reader.

Experimental Workflow for MIC Determination

The following diagram outlines the workflow for the broth microdilution method to determine the MIC of this compound.

Conclusion and Future Directions

While direct evidence for the antimicrobial potential of this compound is currently limited, the data available for acetoacetate and its derivatives strongly suggest that it is a promising area for further investigation. The inhibitory effects on bacterial growth and biofilm formation, coupled with the potential to modulate virulence gene expression, warrant a systematic evaluation of this compound against a broad spectrum of pathogenic microorganisms. Future research should focus on determining the MIC and minimum bactericidal concentration (MBC) values for this compound against clinically relevant bacteria and fungi, elucidating its precise mechanism of action, and exploring its potential for synergistic effects with existing antimicrobial agents. Such studies will be crucial in determining the viability of this compound as a novel therapeutic or preservative agent.

References

- 1. Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of minimum inhibitory concentration (MIC) of sodium diacetate on spoilage microorganisms in carbonated beverages by culture media [fsct.modares.ac.ir]

- 4. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Acetoacetate: A Technical Guide to its Role as an Alternative Cerebral Energy Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The brain, with its high metabolic rate, is exquisitely dependent on a continuous supply of energy, primarily in the form of glucose. However, a growing body of evidence highlights the brain's remarkable metabolic flexibility, particularly its ability to utilize ketone bodies as an alternative fuel source. This is especially relevant in conditions of glucose hypometabolism, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, and during periods of fasting or adherence to a ketogenic diet.[1][2] Among the ketone bodies, which also include β-hydroxybutyrate (BHB) and acetone, acetoacetate (AcAc) is a key player, serving not only as a potent energy substrate but also as a signaling molecule with neuroprotective properties.[3][4][5] This technical guide provides an in-depth exploration of sodium acetoacetate as an alternative energy source for the brain, consolidating key research findings, experimental methodologies, and an overview of the underlying molecular pathways.

Cerebral Metabolism and Transport of Acetoacetate

Under conditions of limited glucose availability, the liver ramps up the production of ketone bodies from fatty acid oxidation.[6] Acetoacetate and BHB are then transported via the bloodstream to extrahepatic tissues, including the brain.[7] Unlike fatty acids, ketone bodies can efficiently cross the blood-brain barrier (BBB).[8] This transport is facilitated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT2, which are expressed on endothelial cells of the BBB and on neurons and astrocytes.[7][9][10] The uptake of ketone bodies by the brain is directly proportional to their concentration in the plasma.[11]

Once inside brain cells, acetoacetate is converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT).[12] Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which subsequently enter the tricarboxylic acid (TCA) cycle to generate ATP.[12][13] Notably, the liver lacks the SCOT enzyme and therefore cannot utilize the ketone bodies it produces.[14] The metabolism of one molecule of acetoacetate can yield approximately 22 ATP molecules, providing a more efficient energy source per unit of oxygen than glucose.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and ketosis on brain metabolism and function.

Table 1: Effects of Acetoacetate/Ketone Body Administration on Plasma and Brain Ketone Levels

| Study Population | Intervention | Peak Plasma Acetoacetate (mmol/L) | Peak Plasma β-hydroxybutyrate (mmol/L) | Peak Total Ketone Bodies (mmol/L) | Cerebral Metabolic Rate of Ketones (CMR-Ketones) | Citation(s) |

| Healthy Adults (overnight fast) | Rapid intravenous this compound (1.0 mmol/kg) | Reached peak at end of infusion | Exceeded acetoacetate 10 min post-infusion | Comparable to prolonged starvation | - | [15] |

| Healthy Rats | Oral ketone ester (KE) supplement | - | - | 6.83 (peak at 30 min) | Increased 3-4 fold vs. placebo | [16][17] |

| Individuals with MCI or AD | 30 g/d of kMCT for long term | - | ~0.6 | - | Increased by 230% in MCI and 144% in AD | [18] |

| Normal Subjects | Acetoacetate infusion (1.9 mmol/min x 1.73 m²) | 2.54 ± 0.16 | - | - | - | [11] |

Table 2: Effects of Acetoacetate on Neuronal Activity and Cognitive Function

| Model System | Intervention | Key Finding(s) | Quantitative Change | Citation(s) |

| Mouse Hippocampal Slices (Epileptiform) | 10 mM this compound | Attenuated individual epileptiform bursts | Did not change frequency of bursts | [19] |

| Familial AD Mice (APPSWE) | Intraventricular acetoacetate (100 mg/kg for 14 days) | Significant improvement in spatial and recognition memory | P < 0.05 in Y-maze and novel object recognition tests | [4][20] |

| Familial AD Mice (APPSWE) | Intraventricular acetoacetate | Dose-dependent increase in hippocampal BDNF | EC50 = 318.4 mg/kg | [4] |

| Familial AD Mice (APPSWE) | Intraventricular acetoacetate | Concentration-dependent inhibition of hippocampal pERK | IC50 = 18.67 mg/kg | [4] |

| Primary Hippocampal Neurons | Acetoacetate | Protection against glutamate-induced cell death | - | [21] |

Experimental Protocols

Preparation of this compound Solution

A common method for preparing a this compound solution for experimental use involves the hydrolysis of ethyl acetoacetate.[19]

-

Hydrolysis: Mix ethyl acetoacetate, 2 N sodium hydroxide (NaOH), and water. A typical ratio is 2.6 mL of ethyl acetoacetate to 10.2 mL of 2 N NaOH and 7.2 mL of water.

-

Incubation: Incubate the mixture at 40°C for 90 minutes to facilitate hydrolysis.

-

Neutralization: Cool the solution to stop the reaction and neutralize it to a pH of 7.0 using hydrochloric acid (HCl).

-

Lyophilization: Fully lyophilize the neutralized solution to obtain this compound powder. The powder can then be reconstituted in a suitable buffer for administration.

In Vivo Administration in Animal Models

-

Intravenous Infusion: As described in a study on human subjects, this compound can be administered intravenously.[15] For animal studies, the dosage would be scaled down based on body weight.

-

Intraventricular Injection: For direct central nervous system administration, as performed in Alzheimer's disease mouse models, acetoacetate can be injected intraventricularly.[4][20] This method bypasses the blood-brain barrier.

-

Intraperitoneal Injection: Ketone bodies like lithium acetoacetate and sodium β-hydroxybutyrate have been administered via intraperitoneal injections in rats.[8]

Assessment of Cognitive Function in Mice

-

Y-Maze Test: This test is used to assess spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence and number of arm entries are recorded to determine the percentage of spontaneous alternations. An increase in alternations indicates improved spatial memory.[4][20]

-

Novel Object Recognition Test (NORT): This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[4][20]

Electrophysiological Recordings in Brain Slices

-

Slice Preparation: Hippocampal slices are prepared from mice. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices are cut using a vibratome and allowed to recover in aCSF.

-

Induction of Epileptiform Activity: To model epilepsy, epileptiform activity can be induced by applying a cocktail of convulsant blockers to the aCSF, such as potassium channel blockers (e.g., TEA-Cl, CsCl) and a GABA-A receptor blocker (e.g., picrotoxin).[19]

-

Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed on pyramidal cells in the CA1 region of the hippocampus to measure membrane potentials, intrinsic properties, and spontaneous epileptiform bursts. The effects of acetoacetate are then assessed by perfusing the slices with aCSF containing this compound.[19][22]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Acetoacetate in the Brain

Acetoacetate is not merely an energy substrate; it also functions as a signaling molecule, influencing various cellular pathways.

Caption: Signaling pathways of this compound in a neuron.

Experimental Workflow for Investigating Neuroprotective Effects

The following diagram illustrates a typical experimental workflow to assess the neuroprotective and cognitive-enhancing effects of this compound in a mouse model of Alzheimer's disease.

References

- 1. Frontiers | Refined carbohydrates and the overfat pandemic: implications for brain health and public health policy [frontiersin.org]

- 2. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]

- 4. Acetoacetate Improves Memory in Alzheimer’s Mice via Promoting Brain-Derived Neurotrophic Factor and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. scitechdaily.com [scitechdaily.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Neuroprotection by acetoacetate and β-hydroxybutyrate against NMDA-induced RGC damage in rat—possible involvement of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain uptake and metabolism of ketone bodies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | A Systematic Review of Intravenous β-Hydroxybutyrate Use in Humans – A Promising Future Therapy? [frontiersin.org]

- 12. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 15. Rapid intravenous this compound infusion in man. Metabolic and kinetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ketone Supplement + Alcohol for Brain Metabolism · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 17. Cerebral and myocardial kinetics of [11C]acetoacetate and [11C]β-hydroxybutyrate: A comparative crossover study in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ketones: potential to achieve brain energy rescue and sustain cognitive health during ageing | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 19. Acetoacetate, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methoxyacetyl Chloride (CAS 623-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyacetyl chloride (CAS 623-58-5), a colorless to pale yellow liquid, is a versatile acylating agent widely employed in organic synthesis. With the molecular formula C₃H₅ClO₂, this reactive compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the facile introduction of the methoxyacetyl moiety into a wide range of molecules, enabling the synthesis of complex chemical structures. This guide provides a comprehensive overview of the chemical and physical properties, structure, and safety information for methoxyacetyl chloride. Detailed experimental protocols for its synthesis and common applications in acylation reactions are presented, along with its spectroscopic data for analytical purposes.

Chemical Structure and Identification

Methoxyacetyl chloride, systematically named 2-methoxyacetyl chloride, possesses a simple yet reactive structure. The molecule consists of a central carbonyl group bonded to a chlorine atom, making it an acyl chloride. Adjacent to the carbonyl group is a methylene bridge connected to a methoxy group.

Molecular Structure:

Caption: 2D structure of Methoxyacetyl chloride.

Chemical Identifiers:

-

CAS Number: 623-58-5

-

Molecular Formula: C₃H₅ClO₂

-

Molecular Weight: 108.52 g/mol

-

IUPAC Name: 2-methoxyacetyl chloride

-

SMILES: COCC(Cl)=O

-

InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of methoxyacetyl chloride is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 112-113 °C (lit.) | [2] |

| Density | 1.187 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.419 (lit.) | [2] |

| Flash Point | 28 °C (82.4 °F) | [2] |

| Water Solubility | Reacts | [1] |

| Solubility in Organics | Miscible with acetone, ether, carbon tetrachloride, and chloroform. | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and purity assessment of methoxyacetyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectrum: The proton NMR spectrum of methoxyacetyl chloride exhibits two characteristic signals. A singlet corresponding to the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-).

-

¹³C NMR Spectrum: The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methoxy carbon.

Note: Access to high-resolution, experimentally-derived NMR spectra with detailed peak assignments is recommended for definitive structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of methoxyacetyl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride, typically appearing in the range of 1780-1815 cm⁻¹. Other significant peaks include C-H stretching and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of methoxyacetyl chloride provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 108.52. Common fragments would result from the loss of chlorine and cleavage of the C-C bond.

Synthesis of Methoxyacetyl Chloride

Methoxyacetyl chloride is typically synthesized by the chlorination of methoxyacetic acid. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Methoxyacetic Acid and Thionyl Chloride

This protocol describes a general laboratory-scale synthesis of methoxyacetyl chloride.

Reaction Scheme:

References

The Nitrogen-Sparing Effect of Sodium Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In states of metabolic stress, such as fasting, starvation, or critical illness, the body can enter a catabolic state, breaking down endogenous proteins to supply amino acids for gluconeogenesis and energy production. This leads to a negative nitrogen balance and the loss of lean body mass, which is associated with poor clinical outcomes. The administration of ketone bodies, such as sodium acetoacetate, has been proposed as a therapeutic strategy to mitigate this protein loss through a "nitrogen-sparing" effect. This technical guide provides an in-depth analysis of the core mechanisms, experimental evidence, and signaling pathways underlying the nitrogen-sparing effect of this compound.

Core Mechanisms of Nitrogen Sparing

The nitrogen-sparing effect of this compound is believed to be mediated by several interconnected mechanisms:

-

Provision of an Alternative Energy Source: Acetoacetate serves as a readily available fuel for extrahepatic tissues, including the brain and skeletal muscle.[1][2] By providing an alternative to glucose, it reduces the need for gluconeogenesis from amino acid precursors, thereby sparing muscle protein.

-

Reduction of Gluconeogenic Amino Acid Release: Infusion of ketone bodies has been shown to decrease the release of key gluconeogenic amino acids, particularly alanine, from skeletal muscle.[3][4][5] Alanine is a primary substrate for hepatic gluconeogenesis, and its reduced efflux from muscle is a key component of the nitrogen-sparing effect.

-

Modulation of Branched-Chain Amino Acid (BCAA) Metabolism: Ketone bodies can influence the metabolism of BCAAs (leucine, isoleucine, and valine).[6][7] Specifically, they have been shown to inhibit the oxidation of leucine, a key ketogenic amino acid, which may contribute to its preservation within the muscle protein pool.

-

Inhibition of Protein Degradation and Synthesis: In vitro studies have suggested that ketone bodies, including acetoacetate, can inhibit both protein synthesis and degradation in skeletal muscle.[6] While a decrease in both might seem counterintuitive, a net decrease in protein breakdown would lead to nitrogen preservation. The precise molecular mechanisms governing this are still under investigation but are thought to involve key signaling pathways that regulate protein turnover.

Quantitative Data from Human Studies

While studies specifically investigating this compound are limited, research on the infusion of a closely related ketone body, sodium DL-beta-hydroxybutyrate, provides significant quantitative insights into the nitrogen-sparing effect. The following tables summarize key findings from a study by Sherwin et al. (1975) in human subjects.

Table 1: Effect of Ketone Body Infusion on Urinary Nitrogen Excretion in Fasted Obese Subjects [3][5]

| Parameter | Pre-infusion ( g/24h ) | During Infusion ( g/24h ) | Post-infusion ( g/24h ) | Percent Change During Infusion |

| Urinary Nitrogen Excretion | 7.0 ± 0.5 | 4.9 ± 0.4 | 6.8 ± 0.6 | -30% |

Data are presented as mean ± SEM. The study involved 12-hour infusions of sodium DL-beta-hydroxybutyrate on two consecutive days in subjects fasted for 5-10 weeks.

Table 2: Effect of Ketone Body Infusion on Plasma Alanine Concentration [3][5]

| Subject Group & Condition | Duration of Infusion | Baseline Alanine (µmol/L) | Alanine During Infusion (µmol/L) | Percent Change |

| Non-obese, Postabsorptive | 3 hours | 310 ± 20 | 245 ± 15 | -21% |

| Non-obese, Postabsorptive | 6 hours | 310 ± 20 | 195 ± 10 | -37% |

| Obese, 3-5.5 weeks fasting | 3 hours | 180 ± 15 | 126 ± 10 | -30% |

Data are presented as mean ± SEM. Infusion was of sodium DL-beta-hydroxybutyrate.

Experimental Protocols

The following is a representative experimental protocol for studying the nitrogen-sparing effect of ketone body infusion in humans, based on the methodology of Sherwin et al. (1975).[3][5]

1. Subject Selection:

-

Healthy, non-obese volunteers and obese subjects without other metabolic disorders.

-

Informed consent is obtained from all participants.

-

Subjects are admitted to a clinical research center for the duration of the study.

2. Diet and Fasting:

-

Subjects are initially maintained on a weight-maintaining diet.

-

For fasting studies, subjects undergo a prolonged fast (e.g., 3 days to 10 weeks), with ad libitum access to water and non-caloric beverages.

3. Infusion Protocol:

-

Catheterization: Antecubital veins in both arms are catheterized, one for infusion and the other for blood sampling.

-

Infusion Solution: A sterile solution of sodium DL-beta-hydroxybutyrate (or this compound) is prepared in saline.

-

Primed-Continuous Infusion: A priming dose is administered over a short period (e.g., 5 minutes) to rapidly achieve a target plasma ketone concentration, followed by a continuous infusion at a constant rate for a defined period (e.g., 3, 6, or 12 hours).

-

Control Infusions: Control experiments are performed with infusions of equimolar sodium chloride or sodium bicarbonate to account for the effects of sodium load and changes in acid-base balance.

4. Sample Collection and Analysis:

-

Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion and post-infusion periods.

-

Urine Collection: 24-hour urine collections are performed to measure total nitrogen excretion.

-

Biochemical Analyses:

-

Plasma concentrations of glucose, insulin, glucagon, lactate, pyruvate, and individual amino acids are measured using standard laboratory techniques.

-

Blood ketone body (acetoacetate and beta-hydroxybutyrate) concentrations are determined enzymatically.

-

Urinary nitrogen is measured by the Kjeldahl method.

-

5. Data Analysis:

-

Statistical analysis is performed to compare changes in metabolic parameters from baseline and between different infusion protocols.

Signaling Pathways and Logical Relationships

The nitrogen-sparing effect of this compound is likely mediated by its influence on key intracellular signaling pathways that regulate protein metabolism.

Caption: Proposed mechanisms of the nitrogen-sparing effect of this compound.

The diagram above illustrates the primary proposed mechanisms. This compound acts as an alternative fuel source, reducing the demand for gluconeogenesis from amino acids. It also directly decreases the release of alanine from muscle and the oxidation of BCAAs, both of which contribute to the preservation of muscle protein and overall nitrogen sparing.

Further investigation into the molecular signaling pathways suggests a potential role for the modulation of the mTOR and ubiquitin-proteasome systems.

Caption: Potential modulation of protein turnover pathways by this compound.

This diagram illustrates the potential, though not yet definitively proven, influence of this compound on the primary pathways of protein turnover. In vitro evidence suggests that ketone bodies may inhibit both protein synthesis via the mTORC1 pathway and protein degradation via the ubiquitin-proteasome system.[6] A net decrease in protein degradation would contribute to the observed nitrogen-sparing effect. The dashed lines indicate that the direct regulatory links between acetoacetate and these pathways in the context of nitrogen sparing in humans require further elucidation.

Conclusion

The nitrogen-sparing effect of this compound is a complex metabolic phenomenon with significant therapeutic potential in clinical settings characterized by protein catabolism. The primary mechanisms involve the provision of an alternative energy source, which reduces the reliance on amino acids for gluconeogenesis, and the direct modulation of amino acid metabolism in skeletal muscle. While the precise molecular signaling pathways are still being fully elucidated, evidence points towards an influence on the central regulators of protein synthesis and degradation. Further research is warranted to fully characterize the direct effects of this compound on these pathways and to optimize its clinical application for the preservation of lean body mass in metabolically stressed patients.

References

- 1. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of ketone infusions on amino acid and nitrogen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of ketone infusions on amino acid and nitrogen metabolism in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. The effect of ketone bodies on nitrogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]

- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Sodium Acetoacetate as a Versatile Precursor in Pharmaceutical Synthesis

Introduction

Sodium acetoacetate, and its corresponding ester, ethyl acetoacetate, are pivotal precursors in the landscape of pharmaceutical synthesis. The reactivity of the methylene group, flanked by two carbonyl functionalities, allows for a wide array of chemical transformations, making it a valuable building block for a diverse range of Active Pharmaceutical Ingredients (APIs). The classical acetoacetic ester synthesis provides an efficient route to construct substituted methyl ketones and various heterocyclic systems, which are common motifs in medicinal chemistry. These application notes provide an overview of the utility of this compound in pharmaceutical applications, complete with experimental protocols and mechanistic insights.

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a nucleophile after deprotonation of the α-carbon. This enolate undergoes facile alkylation and acylation reactions. Furthermore, the β-keto ester functionality is prone to cyclization and condensation reactions, which are instrumental in synthesizing heterocyclic compounds.

Key reaction types include:

-

Acetoacetic Ester Synthesis: Alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield substituted ketones.[1][2]

-

Hantzsch Pyridine Synthesis: Condensation with an aldehyde and an ammonia source to form dihydropyridine derivatives, a core structure in some calcium channel blockers.

-

Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to generate substituted pyrroles.

-

Japp-Klingemann Reaction: Formation of hydrazones which can be precursors to indole synthesis.

Aryl hydrazone derivatives of ethyl acetoacetate have also been synthesized and evaluated for their antiplatelet activities.[3]

Tabulated Data: Reaction Parameters

For ease of comparison, the following table summarizes typical reaction conditions and yields for common transformations involving acetoacetate precursors.

| Reaction Type | Precursor | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Pharmaceutical Moiety |

| Alkylation | Ethyl Acetoacetate | Alkyl Halide (R-X) | Sodium Ethoxide | Ethanol | 25-78 | 70-90 | Substituted Ketone |

| Hantzsch Synthesis | Ethyl Acetoacetate | Aldehyde, Ammonia | - | Ethanol | Reflux | 60-85 | Dihydropyridine |

| Knorr Synthesis | Ethyl Acetoacetate | α-Amino Ketone | Acetic Acid | Glacial Acetic Acid | 100 | 50-70 | Substituted Pyrrole |

| Japp-Klingemann | Ethyl Acetoacetate | Aryl Diazonium Salt | Sodium Acetate | Ethanol/Water | 0-5 | 80-95 | Arylhydrazone |

Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Methyl Ketone via Acetoacetic Ester Synthesis

This protocol details the synthesis of 2-heptanone, a simple methyl ketone, illustrating the fundamental steps of alkylation, hydrolysis, and decarboxylation.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide

-

1-Bromobutane

-

Ethanol, absolute

-

5% Sodium hydroxide solution

-

6M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Enolate Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (50 mL). To this solution, add ethyl acetoacetate (0.1 mol) dropwise with stirring.

-

Alkylation: After the addition is complete, add 1-bromobutane (0.1 mol) dropwise to the solution of the sodium enolate. The reaction is exothermic; maintain the temperature at around 50°C. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete alkylation.[2]

-

Hydrolysis (Saponification): Cool the reaction mixture and add a 5% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 3-4 hours to hydrolyze the ester.

-

Decarboxylation: After cooling, transfer the mixture to a separatory funnel and acidify by slowly adding 6M hydrochloric acid until the evolution of CO2 ceases. This step protonates the carboxylate and induces decarboxylation of the resulting β-keto acid.[1]

-

Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2-heptanone.

Protocol 2: Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of a generic 1,4-dihydropyridine, a scaffold found in drugs like nifedipine and amlodipine.

Materials:

-

Ethyl acetoacetate (2 equivalents)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Ammonia solution (or ammonium acetate)

-

Ethanol

-

Round-bottom flask, reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (0.2 mol), benzaldehyde (0.1 mol), and ethanol (30 mL).

-

Addition of Ammonia: To this mixture, add a concentrated solution of ammonia (approximately 0.15 mol) dropwise with stirring. An exothermic reaction will occur.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. A precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or another suitable solvent.

Visualizations

Diagram 1: Acetoacetic Ester Synthesis Workflow

Caption: Workflow for the synthesis of a substituted ketone.

Diagram 2: Hantzsch Dihydropyridine Synthesis Pathway

Caption: Key steps in the Hantzsch dihydropyridine synthesis.

References

Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the preparation of ketones, particularly α-substituted and α,α-disubstituted acetones.[1][2] This method relies on the remarkable reactivity of the α-carbon of ethyl acetoacetate, which is readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate serves as a potent nucleophile that can be alkylated by various alkyl halides. Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield the target ketone.[1][3] This protocol provides detailed procedures for the synthesis of ketones via the acetoacetic ester pathway, with a focus on the use of its sodium salt.

Key Features:

-

Versatility: Allows for the synthesis of a wide range of methyl ketones.[4]

-

Regioselectivity: Alkylation occurs specifically at the α-carbon, avoiding issues of regioselectivity often encountered in direct ketone alkylation.[3]

-

Mild Conditions: Utilizes relatively weak bases like sodium ethoxide, making the reaction tolerant to various functional groups.[4][5]

Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of Ethyl Acetoacetate

| Reactant 1 (moles) | Reactant 2 (moles) | Catalyst (moles) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl Acetate (0.2) | Ethanol (0.1) | Sodium (0.1) | 82 | 2 | 91.55 | [6] |

| Ethyl Acetate (0.2) | Ethanol (0.05) | Sodium (0.05) | 82 | 3 | 89.86 | [6] |

Table 2: Example Yields for the Alkylation of Ethyl Acetoacetate

| Alkyl Halide | Product | Yield (%) | Reference |

| n-Butyl bromide | Ethyl n-butylacetoacetate | 69-72 | Organic Syntheses, Coll. Vol. 1, p.248 (1941) |

| Benzyl bromide | Ethyl benzylacetoacetate | ~75 | General organic chemistry literature |

| Ethyl bromoacetate | Diethyl 2-acetylsuccinate | ~80 | General organic chemistry literature |

Experimental Protocols

This protocol is divided into three main stages:

-

Preparation of Sodium Ethoxide and the Sodium Salt of Ethyl Acetoacetate.

-

Alkylation of the Sodium Salt of Ethyl Acetoacetate.

-

Hydrolysis and Decarboxylation to Yield the Ketone.

Protocol 1: Preparation of Sodium Ethoxide and the Sodium Salt of Ethyl Acetoacetate

This procedure describes the in situ generation of sodium ethoxide, which then reacts with ethyl acetoacetate to form the sodium salt.

Materials:

-

Absolute Ethanol

-

Sodium metal

-

Ethyl acetoacetate

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

-

In a round-bottom flask, place absolute ethanol.

-

Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Allow the sodium to react completely with the ethanol to form a solution of sodium ethoxide. This may require gentle heating.

-

Once all the sodium has dissolved and the solution has cooled to room temperature, add ethyl acetoacetate dropwise from the dropping funnel with continuous stirring.

-

The formation of the sodium salt of ethyl acetoacetate is an exothermic reaction. The mixture can be gently warmed to ensure complete formation of the enolate.

Protocol 2: Alkylation of the Sodium Salt of Ethyl Acetoacetate

Materials:

-

Solution of sodium ethyl acetoacetate from Protocol 1

-

Alkyl halide (e.g., n-butyl bromide)

-

Reflux condenser

-

Heating mantle

Procedure:

-

To the stirred solution of sodium ethyl acetoacetate, add the desired alkyl halide dropwise through the reflux condenser.

-

After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the alkyl halide (primary and secondary alkyl halides are most effective).[7]

-

Monitor the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The resulting product is an α-alkylated acetoacetic ester.

Protocol 3: Hydrolysis and Decarboxylation

Materials:

-

Alkylated acetoacetic ester from Protocol 2

-

Aqueous acid (e.g., dilute HCl or H₂SO₄) or aqueous base (e.g., NaOH)

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

To the alkylated acetoacetic ester, add an excess of aqueous acid or base.

-